molecular formula C17H18O5 B14902915 3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde

3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde

Cat. No.: B14902915
M. Wt: 302.32 g/mol
InChI Key: CHPOJQADEAOEJZ-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C17H18O5. It is a derivative of benzaldehyde, featuring methoxy and phenoxy groups that contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde can be achieved through a multi-step process. One reported method involves a Suzuki-Miyaura coupling reaction between 3-(formylphenyl)boronic acid and guaiacol (2-methoxyphenol). This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzoic acid

    Reduction: 3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and phenoxy groups can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde

InChI

InChI=1S/C17H18O5/c1-19-14-5-3-4-6-15(14)21-9-10-22-16-8-7-13(12-18)11-17(16)20-2/h3-8,11-12H,9-10H2,1-2H3

InChI Key

CHPOJQADEAOEJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

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